2-Fluoro-6-methoxybenzaldehyde
Overview
Description
2-Fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products Formed:
Oxidation: 2-Fluoro-6-methoxybenzoic acid.
Reduction: 2-Fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or condensation reactions. The fluorine atom and methoxy group can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
- 2-Fluoro-6-methylbenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-4-methoxybenzaldehyde
Comparison: 2-Fluoro-6-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and physical properties compared to similar compounds. For example, the methoxy group can donate electron density to the ring, while the fluorine atom can withdraw electron density, creating a unique electronic environment that affects the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
2-fluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOAYOIJMYMOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372012 | |
Record name | 2-Fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-74-8 | |
Record name | 2-Fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the primary use of 2-Fluoro-6-methoxybenzaldehyde in the context of the provided research?
A1: The research highlights the use of this compound as a key starting material in the synthesis of the macrolactam portion of the ansamycin antibiotic (+)-thiazinotrienomycin E. [] This involves converting the aldehyde into a dinitro ester, where the aryl fluorine acts as a leaving group in subsequent synthetic steps. []
Q2: Are there any other reported synthetic applications of this compound?
A2: Yes, beyond its use in synthesizing (+)-thiazinotrienomycin E, this compound serves as a precursor for other compounds. For instance, researchers have successfully synthesized the related iodobenzo[b]thiophenecarboxylate ester from this dihalo aldehyde, though the yield was moderate. [] This demonstrates its versatility as a building block in organic synthesis.
Q3: Does the research mention any specific challenges or limitations associated with using this compound in synthesis?
A3: While the provided research doesn't explicitly detail challenges specific to this compound, it does mention that the synthesis of iodobenzo[b]thiophenecarboxylate ester from it resulted in only moderate yields. [] This suggests that further optimization of reaction conditions or exploration of alternative synthetic routes might be necessary to improve the efficiency of certain transformations involving this compound.
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